Cas no 1111269-04-5 (1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide structure](https://www.kuujia.com/scimg/cas/1111269-04-5x500.png)
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F3222-4457
- VU0515035-1
- AKOS004992903
- 1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- 1111269-04-5
- 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
- 1-[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)-4-piperidinecarboxamide
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- Inchi: 1S/C28H31N5O2/c1-3-35-24-11-9-22(10-12-24)25-19-26-27(29-15-18-33(26)31-25)32-16-13-23(14-17-32)28(34)30-20(2)21-7-5-4-6-8-21/h4-12,15,18-20,23H,3,13-14,16-17H2,1-2H3,(H,30,34)
- InChI Key: XQZYHRAGNASRHW-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CN3N=C(C4=CC=C(OCC)C=C4)C=C23)CCC(C(NC(C2=CC=CC=C2)C)=O)CC1
Computed Properties
- Exact Mass: 469.24777525g/mol
- Monoisotopic Mass: 469.24777525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 14.92±0.20(Predicted)
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-4457-10mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-15mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-5mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-2μmol |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-10μmol |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-3mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-5μmol |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-1mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-2mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-4457-4mg |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
1111269-04-5 | 90%+ | 4mg |
$66.0 | 2023-04-27 |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide Related Literature
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Additional information on 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
1-[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
This article provides a comprehensive professional introduction to the compound 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide, including its structural features, potential applications in the biopharmaceutical industry, and recent advancements in related research.
The compound 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic molecule that belongs to the class of piperidine carboxamides. Its structure incorporates a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system with two pyrazole rings fused together. This unique framework provides the compound with distinct pharmacological properties and potential for drug discovery.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrazines in medicinal chemistry due to their ability to act as scaffolds for diverse bioactive compounds. The presence of the 4-ethoxyphenyl group at position 2 of the pyrazolo[1,5-a]pyrazine ring introduces additional electronic and steric effects, which can influence the compound's interactions with biological targets.
The N-(1-phenylethyl) substituent on the piperidine ring adds another layer of complexity to the molecule. This group contributes to the compound's lipophilicity and may play a role in optimizing its pharmacokinetic profile. Piperidine-based structures are well-known for their ability to form stable hydrogen bonds with biological systems, making them valuable in drug design.
Research into piperidine carboxamides has focused on their potential as inhibitors of various enzymes and receptors, including kinases, protease, and G-protein coupled receptors (GPCRs). The combination of the pyrazolo[1,5-a]pyrazine core with the piperidine moiety in this compound creates a unique chemical entity that may exhibit novel bioactivities.
Recent advancements in drug discovery technologies have enabled researchers to explore the therapeutic potential of compounds like 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide more effectively. High-throughput screening and computational modeling have been instrumental in identifying lead compounds with promising biological activities.
One of the key areas of interest in biopharmaceutical research is the optimization of bioavailability and metabolic stability of drug candidates. The structural features of this compound, including its ethoxyphenyl group and piperidine ring, may contribute to favorable pharmacokinetic properties, making it a potential candidate for further development.
Moreover, the pyrazolo[1,5-a]pyrazine scaffold has been explored as a platform for the design of inhibitors targeting specific pathways involved in diseases such as cancer and inflammation. The integration of this scaffold with other functional groups, like the N-(1-phenylethyl) group, can lead to compounds with enhanced selectivity and efficacy.
Recent studies have also emphasized the importance of structure-activity relationships (SAR) in understanding how modifications to a compound's structure can influence its biological activity. By analyzing the SAR of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide, researchers can gain insights into the molecular interactions that govern its bioactivity.
In conclusion, 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide represents a promising compound in the field of biopharmaceuticals, with potential applications in drug discovery and development. Its unique structural features and pharmacological properties make it an attractive candidate for further research and optimization.
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